(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine

Übersicht

Beschreibung

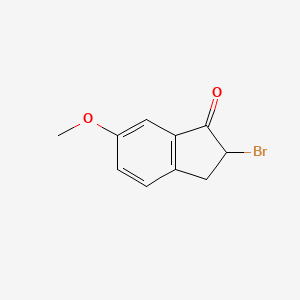

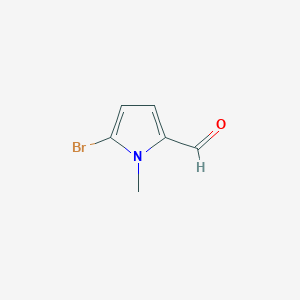

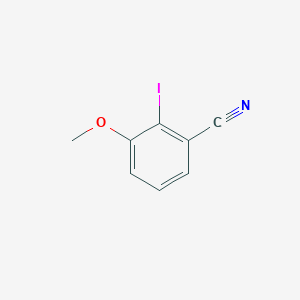

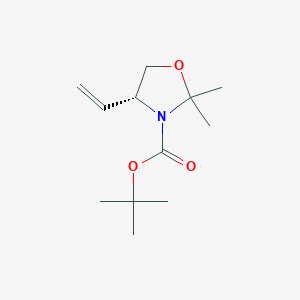

(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is a compound that falls within the class of oxazolidines, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and a carbon backbone. The presence of the tert-butoxycarbonyl (Boc) group indicates that the nitrogen atom is protected, which is a common strategy in peptide synthesis to prevent unwanted side reactions . The vinyl group attached to the oxazolidine ring suggests that this compound could be used as a precursor for further chemical transformations, such as cycloaddition reactions .

Synthesis Analysis

The synthesis of related oxazolidine derivatives often involves the use of enantiomerically pure β-amino alcohols, which can be obtained through methods like Sharpless epoxidation. These alcohols are then converted into oxazolidines, such as the N-Boc-protected oxazolidine derivatives . In some cases, the synthesis can involve lithiation and subsequent reaction with aldehydes to introduce different substituents onto the oxazolidine ring, as seen in the formation of 2-metalated N-Boc-4,4-dimethyl-1,3-oxazolidines .

Molecular Structure Analysis

The molecular structure of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is characterized by the presence of a five-membered oxazolidine ring, which is a stable heterocycle. The Boc group provides steric bulk and can influence the reactivity and selectivity of the molecule during chemical reactions. The vinyl group presents an opportunity for further functionalization through various chemical reactions, such as cycloadditions or hydrogenations .

Chemical Reactions Analysis

Oxazolidines, including those with Boc protection, can participate in a variety of chemical reactions. For instance, they can be used in asymmetric synthesis as chiral auxiliaries or inductors, influencing the stereochemical outcome of reactions involving adjacent prostereogenic centers . The vinyl group in (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine can undergo cycloaddition reactions, as demonstrated by the Rh(II)-catalyzed transannulation with N-sulfonyl-1,2,3-triazoles to form tricyclic 2-imidazolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine would be influenced by the oxazolidine ring and the substituents attached to it. The Boc group is known for its good leaving group properties under acidic conditions, which can be exploited in deprotection steps during peptide synthesis. The vinyl group's presence suggests that the compound would have a degree of unsaturation, which could affect its reactivity and the types of reactions it can participate in . The exact physical properties such as melting point, boiling point, and solubility would depend on the specific substituents and their interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

- (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is used in the synthesis of various organic compounds. Garner et al. (2003) described its use as a reactant in the synthesis of serinal derivatives, emphasizing its role in acylation, alkylation, and cyclization processes (Garner & Park, 2003).

Applications in Peptide Synthesis

- Wagner and Tilley (1990) highlighted its application in preparing protected β-hydroxyaspartic acid, which is essential for peptide synthesis via solid-phase methods (Wagner & Tilley, 1990).

Role in Synthesizing D-ribo-Phytosphingosine

- Lombardo et al. (2006) utilized (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine in the high-yield synthesis of D-ribo-phytosphingosine, showcasing its utility in complex molecule synthesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Pharmaceutical Research

- Pinto et al. (2008) demonstrated its use in synthesizing amino acids with applications in pharmaceutical research, specifically targeting glutamate receptors (Pinto et al., 2008).

Use in Organic Chemistry

- Beaulieu, Duceppe, and Johnson (1991) showed how it's employed in the synthesis of chiral vinylglycines, which are valuable in organic chemical reactions (Beaulieu, Duceppe, & Johnson, 1991).

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZCRLQHSPEFD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C=C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446878 | |

| Record name | (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine | |

CAS RN |

115378-31-9 | |

| Record name | (4R)-2,2-Dimethyl-4-vinyloxazolidine-3-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115378-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115378-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.